molecular formula C8H12O3 B6197095 rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1630-01-9

rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B6197095
CAS No.: 1630-01-9
M. Wt: 156.2
InChI Key:
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Description

The compound “rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate” is a complex organic molecule. It likely belongs to the class of compounds known as bicyclic molecules . These types of compounds have various applications in the field of organic chemistry and are often used in the synthesis of pharmaceuticals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate involves the following steps: protection of the carboxylic acid group, reduction of the ketone group, and cyclization of the resulting intermediate.", "Starting Materials": [ "3-hydroxy-2-methylpropanoic acid", "methyl chloroformate", "sodium borohydride", "acetic acid", "sodium acetate", "acetic anhydride", "sodium methoxide", "methanol" ], "Reaction": [ "Protection of the carboxylic acid group by reacting 3-hydroxy-2-methylpropanoic acid with methyl chloroformate in the presence of sodium methoxide and methanol to form methyl (2-methyl-3-oxopropyl) carbonate.", "Reduction of the ketone group by reacting methyl (2-methyl-3-oxopropyl) carbonate with sodium borohydride in the presence of acetic acid and sodium acetate to form methyl (1R,3S)-3-hydroxy-2-methylpropanoate.", "Cyclization of the resulting intermediate by reacting methyl (1R,3S)-3-hydroxy-2-methylpropanoate with acetic anhydride in the presence of acetic acid to form rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate." ] }

CAS No.

1630-01-9

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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